![molecular formula C17H16N4O B2584826 Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone CAS No. 2380040-02-6](/img/structure/B2584826.png)
Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone
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Overview
Description
Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It may also induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
Studies have shown that Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone can reduce inflammation and pain in animal models. It has also been found to lower fever in rats. In vitro studies have shown that it can induce apoptosis in cancer cells, including breast cancer and leukemia cells.
Advantages and Limitations for Lab Experiments
One advantage of using Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in lab experiments is its potential as a multi-targeted agent, meaning it can act on multiple pathways involved in a disease. Additionally, its chemical structure can be easily modified to create derivatives with potentially improved activity.
One limitation of using Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone in lab experiments is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several potential future directions for research on Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone. One direction is to further explore its potential as an anti-cancer agent, particularly in vivo. Another direction is to investigate its potential as a treatment for inflammatory diseases such as arthritis. Additionally, more research is needed to understand its mechanism of action and potential side effects. Finally, the development of derivatives with improved solubility and activity is an area of potential future research.
Synthesis Methods
The synthesis of Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone involves the reaction between naphthalene-1-carboxylic acid and a triazole-containing azetidine intermediate. This reaction occurs in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography.
Scientific Research Applications
Naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities. Additionally, it has been studied for its potential as an anti-cancer agent, with promising results in vitro.
properties
IUPAC Name |
naphthalen-1-yl-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c22-17(16-7-3-5-14-4-1-2-6-15(14)16)20-10-13(11-20)12-21-9-8-18-19-21/h1-9,13H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTITUUKWROWEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC3=CC=CC=C32)CN4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(naphthalene-1-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole |
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